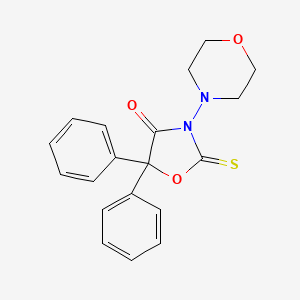
(R)-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a complex organic compound that features a unique combination of pyrazole, pyridine, and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process often starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling with an oxazole derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, transition metal catalysts, and various solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
化学反应分析
Types of Reactions
®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can lead to a variety of substituted compounds with different functional groups.
科学研究应用
Chemistry
In chemistry, ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and expand their applications.
作用机制
The mechanism of action of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- (S)-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
- 2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
Uniqueness
The uniqueness of ®-2-(6-(1H-Pyrazol-3-yl)pyridin-2-yl)-4-phenyl-4,5-dihydrooxazole lies in its specific stereochemistry and the combination of functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C17H14N4O |
|---|---|
分子量 |
290.32 g/mol |
IUPAC 名称 |
(4R)-4-phenyl-2-[6-(1H-pyrazol-5-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14N4O/c1-2-5-12(6-3-1)16-11-22-17(20-16)15-8-4-7-13(19-15)14-9-10-18-21-14/h1-10,16H,11H2,(H,18,21)/t16-/m0/s1 |
InChI 键 |
RKVFUANGGJJUBV-INIZCTEOSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=NN3)C4=CC=CC=C4 |
规范 SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=NN3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)
![N-(1-Azabicyclo[2.2.1]heptan-3-yl)oxazolo[5,4-c]pyridine-6-carboxamide](/img/structure/B12883415.png)
![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
![1-Ethyl-3-(pentan-3-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12883447.png)
![Cyclopenta[c]pyrrole-1,5-dione, 2,3,3a,4-tetrahydro-6-phenyl-](/img/structure/B12883459.png)
![Phosphine, dicyclohexyl[[2-[(diphenylphosphino)methyl]phenyl]methyl]-](/img/structure/B12883464.png)
![Methyl 4-methoxybenzo[d]isoxazole-6-carboxylate](/img/structure/B12883467.png)

